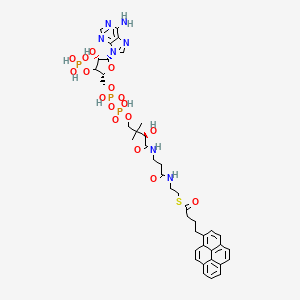

1-Pyrenebutanoyl-CoA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C41H50N7O17P3S |

|---|---|

Molekulargewicht |

1037.9 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate |

InChI |

InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34+,35?,36+,40-/m1/s1 |

InChI-Schlüssel |

FXJCVEBQTCSQNB-XPNXHGDSSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1-Pyrenebutanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrenebutanoyl-CoA is a fluorescent long-chain acyl-CoA analog that has been characterized as a dual inhibitor of mitochondrial respiration and key enzymes involved in fatty acid metabolism. Its intrinsic fluorescence, owing to the pyrene moiety, makes it a valuable tool for studying lipid metabolism and transport in both artificial and biological membranes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, it visually represents the affected metabolic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its biochemical interactions.

Core Mechanism of Action

This compound exerts its primary effects through the inhibition of critical components of cellular energy metabolism, specifically targeting mitochondrial respiration and the transport and oxidation of long-chain fatty acids.

Inhibition of Mitochondrial Respiration

This compound acts as a non-competitive inhibitor of ADP-stimulated (phosphorylating) respiration in rat liver mitochondria. This inhibition suggests that it does not directly compete with ADP for binding to ATP synthase but rather interferes with the overall process of oxidative phosphorylation, potentially by disrupting the mitochondrial membrane integrity or interacting with components of the electron transport chain.

Inhibition of Fatty Acid Metabolism Enzymes

The compound is a competitive inhibitor of two key enzymes involved in the transport and metabolism of long-chain fatty acids:

-

Carnitine Palmitoyl-CoA Transferase (CPT): This enzyme, located on the outer mitochondrial membrane, is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for subsequent β-oxidation. By competitively inhibiting CPT, this compound directly blocks the initial step of long-chain fatty acid oxidation.

-

Octanoyl-CoA Transferase: This enzyme is also involved in fatty acid metabolism, and its competitive inhibition by this compound further underscores the compound's role as a disruptor of lipid metabolism.

Quantitative Data

The inhibitory potency of this compound has been quantified, providing valuable data for its use as a research tool.

| Target | Organism/System | Inhibition Type | K_i Value |

| Phosphorylating Respiration | Rat Liver Mitochondria | Non-competitive | 2 µM |

| Carnitine Palmitoyl-CoA Transferase | Not specified | Competitive | 2.1 µM |

| Octanoyl-CoA Transferase | Not specified | Competitive | 15 µM |

Signaling and Metabolic Pathways

The mechanism of action of this compound is centered on the direct inhibition of enzymes within metabolic pathways rather than the modulation of classical signaling cascades. The primary affected pathway is Mitochondrial Long-Chain Fatty Acid β-Oxidation .

Figure 1: Inhibition of Fatty Acid Oxidation by this compound.

Experimental Protocols

The following are generalized experimental protocols for assessing the inhibitory activity of this compound, based on standard methodologies.

Assay for Inhibition of Mitochondrial Respiration

This protocol outlines a method to measure the effect of this compound on ADP-stimulated mitochondrial respiration using a Clark-type oxygen electrode.

1-Pyrenebutanoyl-CoA: A Fluorescent Probe for Illuminating Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenebutanoyl-CoA (PB-CoA) is a fluorescent analog of naturally occurring long-chain fatty acyl-CoAs. By replacing the hydrocarbon tail of a fatty acid with the fluorescent pyrene moiety, PB-CoA provides a powerful tool for researchers to investigate the intricate processes of lipid metabolism and protein-lipid interactions in real-time. Its unique fluorescent properties, which are sensitive to the local environment, allow for the direct observation and quantification of enzymatic activity, binding events, and membrane interactions. This technical guide provides a comprehensive overview of the research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate its use in a laboratory setting.

Core Applications in Research

The primary utility of this compound in research stems from its ability to mimic natural fatty acyl-CoAs while providing a fluorescent signal for detection. This allows for its use in a variety of assays to probe the function of enzymes and binding proteins involved in lipid metabolism.

Enzyme Inhibition and Kinetic Studies

This compound has been effectively used as a competitive and non-competitive inhibitor to study the kinetics of various enzymes involved in fatty acid metabolism. The pyrene group provides the necessary steric hindrance and molecular interactions to interfere with the enzyme's active site, while the CoA moiety ensures targeting to acyl-CoA binding sites.

Key Research Findings:

-

Inhibition of Carnitine Acyltransferases: this compound acts as a competitive inhibitor of carnitine palmitoyl-CoA transferase and octanoyl-CoA transferase, key enzymes in the transport of fatty acids into the mitochondria for beta-oxidation.

-

Inhibition of Mitochondrial Respiration: It also functions as a non-competitive inhibitor of ADP-stimulated respiration in mitochondria.

Probing Protein-Ligand Interactions

The fluorescence of the pyrene group is sensitive to its microenvironment. When this compound binds to a protein, changes in the fluorescence emission spectrum, such as a shift in wavelength or an increase in intensity, can be observed. This property is exploited to study the binding affinity and kinetics of acyl-CoA binding proteins.

Monitoring Membrane Interactions

As an amphipathic molecule, this compound can partition into lipid membranes. Its fluorescent properties, including the formation of excimers (excited-state dimers) at high concentrations, can provide insights into the distribution and dynamics of acyl-CoAs within biological and artificial membranes. Research has shown that PB-CoA is accessible only to the outer leaflet of artificial lipid vesicles.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the interaction of this compound with various enzymes. This data is essential for designing experiments and interpreting results.

| Enzyme | Organism/Tissue | Inhibition Type | K_i (μM) | I_50 (μM) | Reference |

| Carnitine Palmitoyl-CoA Transferase | Rat Liver Mitochondria | Competitive | 2.1 | - | [1] |

| Octanoyl-CoA Transferase | Rat Liver Mitochondria | Competitive | 15 | - | [1] |

| ADP-Stimulated Respiration | Rat Liver Mitochondria | Non-competitive | 2 | - | [1] |

| Phosphorylating Respiration (with Palmitoylcarnitine) | - | - | - | 1.4 | [1] |

| Phosphorylating Respiration (with Octanoylcarnitine) | - | - | - | 0.04 |

Table 1: Inhibition Constants of this compound

Experimental Protocols

While specific, detailed protocols for using this compound are often embedded within broader research articles, the following sections provide generalized methodologies for key applications based on established principles for similar fluorescent lipid analogs.

Protocol 1: Continuous Enzyme-Coupled Assay for Acyl-CoA Oxidase Activity

This protocol describes a continuous assay to measure the activity of acyl-CoA oxidase, an enzyme that catalyzes the first step of peroxisomal beta-oxidation, using a fluorescent reporter system. While not directly using the fluorescence of PB-CoA, this method can be adapted to screen for inhibitors like PB-CoA.

Principle: Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA, producing H₂O₂ as a byproduct. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., 4-hydroxyphenyl-acetic acid) into a highly fluorescent product, which can be monitored in real-time.

Materials:

-

Enzyme source (e.g., purified acyl-CoA oxidase or cell lysate)

-

This compound or other acyl-CoA substrate

-

Horseradish peroxidase (HRP)

-

4-hydroxyphenyl-acetic acid

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, HRP, and 4-hydroxyphenyl-acetic acid in the wells of the microplate.

-

Add the enzyme source to the wells.

-

To measure inhibition, pre-incubate the enzyme with varying concentrations of this compound for a defined period.

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Immediately start monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the fluorescent product (e.g., Ex/Em = 320/400 nm for the product of 4-hydroxyphenyl-acetic acid oxidation).

-

Record the fluorescence signal over time. The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the initial reaction velocities from the linear portion of the kinetic traces.

-

For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Determination of Binding Affinity to Fatty Acid Binding Proteins (FABPs) by Fluorescence Titration

This protocol outlines a method to determine the dissociation constant (Kd) of this compound for a fatty acid-binding protein (FABP) by monitoring the change in its intrinsic fluorescence upon binding.

Principle: The fluorescence of the pyrene moiety of this compound is sensitive to its environment. When it binds to the hydrophobic pocket of an FABP, its fluorescence intensity often increases, and the emission maximum may shift. By titrating a fixed concentration of the protein with increasing concentrations of this compound, the binding affinity can be determined.

Materials:

-

Purified Fatty Acid Binding Protein (FABP)

-

This compound stock solution

-

Binding Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Fluorometer

Procedure:

-

Prepare a solution of the FABP in the binding buffer at a known concentration in a quartz cuvette.

-

Record the baseline fluorescence spectrum of the protein solution.

-

Make small, sequential additions of the this compound stock solution to the cuvette.

-

After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum (e.g., excitation at ~345 nm, emission scan from ~360 to 500 nm to observe both monomer and potential excimer fluorescence).

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity at a specific wavelength (e.g., the emission maximum of the bound ligand) as a function of the total this compound concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involving this compound.

Caption: Fatty Acid Beta-Oxidation Pathway.

Caption: Enzyme Inhibition Assay Workflow.

Caption: Protein Binding Assay Logic.

Conclusion

This compound is a versatile and valuable tool for researchers in lipid metabolism and drug discovery. Its fluorescent properties enable the direct and sensitive measurement of enzyme activity, inhibition, and protein binding events. By providing a fluorescently tagged mimic of natural acyl-CoAs, it allows for the elucidation of complex biological processes that are central to cellular energy homeostasis and signaling. The protocols and data presented in this guide serve as a starting point for the successful application of this compound in a variety of research contexts.

References

1-Pyrenebutanoyl-CoA: An In-Depth Technical Guide to a Fluorescent Fatty Acid Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-pyrenebutanoyl-CoA, a fluorescently labeled fatty acid analog, and its applications in biological research. By mimicking natural fatty acyl-CoAs, this probe offers a powerful tool for investigating fatty acid metabolism, transport, and enzyme kinetics in real-time. This document details its fluorescent properties, experimental applications, and relevant biochemical pathways, offering a valuable resource for researchers in cellular biology and drug development.

Core Properties of this compound

This compound is a synthetic molecule that combines the fatty acid butyric acid with coenzyme A, and tags it with a pyrene fluorophore. This structure allows it to act as a substrate or inhibitor in various enzymatic reactions involving fatty acids, while its fluorescent pyrene group enables researchers to monitor its localization and interaction with cellular components.

Fluorescent Properties

The pyrene moiety of this compound exhibits characteristic fluorescence that is sensitive to its local environment. Key photophysical properties are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~345 nm | |

| Emission Maximum (λem) | Monomer: ~375-400 nm, Excimer: ~470 nm | |

| Fluorescence Lifetime (τ) | Varies with environment (e.g., solvent polarity, presence of quenchers) | |

| Quantum Yield (Φ) | Dependent on solvent and binding state |

Note: Specific values for fluorescence lifetime and quantum yield are highly dependent on the experimental conditions and the molecule's binding state. Researchers should determine these values for their specific application.

Applications in Research

This compound serves as a valuable tool in several areas of biological research, primarily centered around fatty acid metabolism.

Studying Enzyme Kinetics and Inhibition

This fluorescent analog is instrumental in characterizing enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and fatty acid synthases. By monitoring changes in fluorescence, researchers can determine kinetic parameters like Km and Vmax, and assess the inhibitory potential of compounds. For instance, 1-pyrenebutyryl-CoA has been shown to competitively inhibit carnitine palmitoyl-CoA and octanoyl-CoA transferases with KI values of 2.1 µM and 15 µM, respectively[1]. It also acts as a noncompetitive inhibitor of ADP-stimulated respiration in rat liver mitochondria with a KI of 2 µM[1].

Investigating Fatty Acid Transport and Uptake

The fluorescence of this compound allows for the visualization and quantification of fatty acid uptake and transport across cellular membranes. This is crucial for understanding how cells acquire and distribute fatty acids, and for identifying proteins involved in these processes.

Probing Protein-Lipid Interactions

The environmentally sensitive fluorescence of the pyrene group makes this compound an excellent probe for studying the binding of fatty acids to proteins, such as fatty acid binding proteins (FABPs). Changes in the fluorescence spectrum upon binding can provide information on the binding affinity and the nature of the binding pocket.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. Below are representative protocols for key experiments.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through enzymatic or chemical methods. A common approach involves the use of an enzyme preparation with ligase activity to couple 1-pyrenebutyric acid to coenzyme A. Purification of the final product is typically performed using reverse-phase high-performance liquid chromatography (HPLC).

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the activity of acyl-CoA dehydrogenases using a fluorescent substrate. A continuous spectrophotometric method can be employed, where the formation of the product is monitored by a change in absorbance or fluorescence. For example, the reduction of an electron acceptor can be coupled to the oxidation of the acyl-CoA analog, leading to a measurable signal.

A microplate-based assay for acyl-CoA dehydrogenase activity can be performed as follows:

-

Prepare the reaction mixture: In a 96-well plate, combine a buffer (e.g., 50 mM Tris-HCl, pH 8.0), the acyl-CoA dehydrogenase enzyme, and an electron acceptor like ferricenium hexafluorophosphate.

-

Initiate the reaction: Add this compound to the wells to start the reaction.

-

Monitor fluorescence: Measure the change in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen electron acceptor or the pyrene fluorophore itself.

-

Calculate activity: Determine the initial reaction velocity from the linear phase of the fluorescence change and calculate the enzyme activity.

Live-Cell Imaging of Fatty Acid Uptake

This protocol allows for the visualization of fatty acid uptake in living cells using fluorescence microscopy.

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

-

Loading with the Probe: Incubate the cells with a medium containing this compound for a specific duration.

-

Washing: Gently wash the cells with a buffer to remove excess, unbound probe.

-

Imaging: Acquire fluorescent images using a confocal or widefield fluorescence microscope equipped with a suitable filter set for pyrene (e.g., excitation ~340 nm, emission ~380 nm for monomer).

-

Image Analysis: Analyze the images to quantify the intracellular fluorescence intensity and localization of the probe.

Signaling Pathways and Experimental Workflows

Visualizing the context in which this compound is used can aid in experimental design and data interpretation. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

The diagram above illustrates the cellular uptake and activation of a fatty acid analog. The fluorescent fatty acid first binds to a transport protein on the plasma membrane to enter the cell. Once inside the cytosol, it is activated by an acyl-CoA synthetase to form this compound, which can then be chaperoned by fatty acid binding proteins to various cellular compartments, such as the mitochondrion for metabolism.

This diagram outlines the key steps of the mitochondrial beta-oxidation pathway, where this compound can serve as a substrate. Each cycle involves four enzymatic reactions that progressively shorten the fatty acyl-CoA chain, producing acetyl-CoA, which then enters the citric acid cycle for energy production. The use of a fluorescent analog allows for the monitoring of this metabolic process.

The workflow for a CPT1 activity assay using this compound is depicted above. CPT1 catalyzes the transfer of the pyrene-butyryl group from CoA to carnitine. The released free coenzyme A (CoA-SH) can then react with a thiol-reactive fluorescent probe, resulting in an increase in fluorescence that can be measured to determine the enzyme's activity. This allows for a continuous and sensitive assay for CPT1 function.

Conclusion

This compound is a versatile and powerful tool for researchers studying fatty acid metabolism. Its ability to mimic natural fatty acyl-CoAs, combined with its environmentally sensitive fluorescence, provides a unique window into complex cellular processes. The protocols and pathways outlined in this guide offer a solid foundation for the application of this fluorescent analog in a variety of research contexts, from basic enzyme characterization to live-cell imaging of metabolic dynamics. As research in metabolic diseases and drug discovery continues to advance, the utility of such fluorescent probes will undoubtedly continue to grow.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 1-Pyrenebutanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrenebutanoyl-Coenzyme A (PB-CoA) is a fluorescently labeled analog of long-chain fatty acyl-CoAs, which are central intermediates in lipid metabolism. Its intrinsic fluorescence, derived from the pyrene moiety, makes it a valuable tool for studying the kinetics and localization of enzymes involved in fatty acid metabolism and for investigating the effects of acyl-CoAs on cellular processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of 1-Pyrenebutanoyl-CoA, with a focus on detailed experimental protocols and quantitative data.

Discovery and Significance

The development of fluorescent analogs of metabolic intermediates has been instrumental in advancing our understanding of cellular biochemistry. While the exact first synthesis of this compound is not extensively documented as a singular discovery, its emergence is rooted in the broader effort to create fluorescent probes to study lipid metabolism. The pioneering work on fluorescent acyl-CoA analogs has enabled researchers to overcome the limitations of traditional radiolabeled substrates, offering a safer and often more sensitive method for continuous monitoring of enzymatic reactions and for cellular imaging studies.

This compound, in particular, has been utilized to investigate the properties of enzymes involved in fatty acid transport and metabolism, such as carnitine palmitoyltransferase (CPT)[1]. Its significance lies in its ability to mimic natural long-chain acyl-CoAs while providing a readily detectable fluorescent signal. This allows for detailed kinetic analysis of enzyme inhibition and the study of acyl-CoA interactions with cellular membranes and proteins.

Physicochemical and Inhibitory Properties

Quantitative data for this compound is crucial for its application in experimental settings. The following table summarizes key reported values.

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | Resembles medium-chain fatty acyl esters | [1] |

| Inhibition of Mitochondrial Respiration (ADP-stimulated) | Noncompetitive, Kᵢ = 2 µM | [1] |

| Inhibition of Carnitine Palmitoyl-CoA Transferase | Competitive, Kᵢ = 2.1 µM | [1] |

| Inhibition of Carnitine Octanoyl-CoA Transferase | Competitive, Kᵢ = 15 µM | [1] |

Kᵢ: Inhibition Constant

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through a chemical approach involving the activation of 1-pyrenebutyric acid and its subsequent reaction with the free thiol group of Coenzyme A. The mixed anhydride method using ethyl chloroformate is a commonly employed strategy for this purpose.

Experimental Protocol: Chemical Synthesis via Mixed Anhydride Method

This protocol is a representative method adapted from general procedures for acyl-CoA synthesis.

Materials:

-

1-Pyrenebutyric acid

-

Triethylamine (TEA)

-

Ethyl chloroformate

-

Coenzyme A, trilithium salt

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bicarbonate solution (0.5 M)

-

Hydrochloric acid (1 M)

-

Argon or Nitrogen gas

-

Ice bath

Procedure:

-

Activation of 1-Pyrenebutyric Acid:

-

Dissolve 1-pyrenebutyric acid in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution in an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of ethyl chloroformate.

-

Stir the reaction mixture on ice for 1-2 hours to form the mixed anhydride. The formation of a precipitate (triethylamine hydrochloride) will be observed.

-

-

Thioesterification with Coenzyme A:

-

In a separate flask, dissolve Coenzyme A trilithium salt in a cold 0.5 M sodium bicarbonate solution.

-

Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

-

Allow the reaction to proceed on ice for 2-4 hours.

-

-

Quenching and Acidification:

-

Monitor the reaction for the disappearance of free Coenzyme A using Ellman's reagent (DTNB).

-

Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with 1 M HCl to quench the reaction and precipitate any unreacted carboxylic acid.

-

-

Purification:

-

Centrifuge the mixture to remove any precipitate.

-

The supernatant containing this compound can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Protocol: Purification by RP-HPLC

Instrumentation and Reagents:

-

RP-HPLC system with a UV-Vis detector

-

C18 reverse-phase column

-

Mobile Phase A: 75 mM KH₂PO₄ buffer

-

Mobile Phase B: Acetonitrile with 600 mM acetic acid

-

Fluorescence detector (optional, for enhanced sensitivity)

Procedure:

-

Sample Preparation:

-

Filter the crude this compound solution through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

Equilibrate the C18 column with the starting mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the compound using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 10% to 90% B over 30-40 minutes.

-

Monitor the elution at 260 nm (for the adenine moiety of CoA) and, if available, with a fluorescence detector set to the appropriate excitation and emission wavelengths for the pyrene moiety.

-

-

Fraction Collection and Analysis:

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the identity and purity of the product using mass spectrometry and quantify using its molar extinction coefficient.

-

Visualization of Experimental Workflows and Signaling Pathways

General Workflow for Synthesis and Purification

The following diagram illustrates the overall process for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway: Inhibition of Mitochondrial Fatty Acid β-Oxidation

This compound acts as a competitive inhibitor of carnitine palmitoyltransferase I (CPT I), a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The following diagram illustrates this inhibitory mechanism.

Caption: Inhibition of CPT I by this compound blocks fatty acid oxidation.

Conclusion

This compound is a powerful tool for researchers in lipid biochemistry and drug development. Its synthesis, while requiring careful execution, is achievable through established chemical methods. The quantitative data on its inhibitory properties provide a solid foundation for its use in enzyme kinetics and cellular studies. The ability to fluorescently track the fate of an acyl-CoA analog opens up numerous avenues for investigating the intricate regulation of fatty acid metabolism and its role in various physiological and pathological states.

References

An In-depth Technical Guide on the Role of 1-Pyrenebutanoyl-CoA in Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipid metabolism research, fluorescent probes have emerged as indispensable tools for elucidating the dynamics of fatty acid trafficking, enzymatic activity, and cellular signaling. Among these, 1-Pyrenebutanoyl-CoA (PB-CoA) stands out as a valuable fluorescent analog of long-chain fatty acyl-CoA. Its unique photophysical properties, characterized by the formation of excimers at high concentrations, allow for sensitive and real-time monitoring of lipid-protein interactions and enzymatic processes. This technical guide provides a comprehensive overview of the role of PB-CoA in lipid metabolism studies, detailing its applications, relevant experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Core Applications of this compound in Lipid Metabolism

This compound serves as a powerful tool in several key areas of lipid metabolism research:

-

Probing Enzyme Kinetics and Inhibition: PB-CoA is extensively used to study the kinetics of enzymes involved in fatty acid metabolism, most notably Carnitine Palmitoyltransferase (CPT). Its fluorescence allows for continuous monitoring of enzyme activity and the evaluation of potential inhibitors.

-

Investigating Fatty Acid Binding Proteins (FABPs): The fluorescent nature of PB-CoA facilitates the study of its binding to various isoforms of FABPs, providing insights into their ligand specificity and affinity.

-

Monitoring Mitochondrial Fatty Acid Uptake and Oxidation: As a fluorescent analog of a key metabolic intermediate, PB-CoA can be used to track the transport of long-chain fatty acids into the mitochondria and their subsequent oxidation.

-

High-Throughput Screening for Drug Discovery: The fluorescent properties of PB-CoA make it amenable to high-throughput screening (HTS) assays for the discovery of novel modulators of lipid metabolism, particularly inhibitors of CPT.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interactions of this compound and related compounds in lipid metabolism studies.

| Parameter | Value | Enzyme/Protein | Substrate/Condition |

| K_I_ (competitive) | 2.1 µM | Carnitine Palmitoyl-CoA Transferase | with respect to Palmitoyl-CoA |

| K_I_ (competitive) | 15 µM | Octanoyl-CoA Transferase | with respect to Octanoyl-CoA |

| K_I_ (non-competitive) | 2 µM | Phosphorylating respiration in rat liver mitochondria | with respect to ADP |

Table 1: Inhibition Constants (K_I_) of this compound.[1]

| Ligand | FABP Isoform | Dissociation Constant (K_d_) | Method |

| Oleic Acid (18:1) | LFABP | ~0.80 ± 0.02 µM | Scatchard analysis |

| Palmitic Acid (16:0) | FABP3 | 0.96 ± 0.05 µM | Scatchard plots |

| Palmitic Acid (16:0) | FABP4 | 2.86 ± 0.59 µM | Scatchard plots |

| Palmitic Acid (16:0) | FABP5 | 1.04 ± 0.16 µM | Scatchard plots |

| Rhodamine-labeled PA | FABP3 | 3.5 ± 0.4 µM | MST |

| Rhodamine-labeled PA | FABP4 | 10.5 ± 2.1 µM | MST |

| Rhodamine-labeled PA | FABP5 | 8.3 ± 0.7 µM | MST |

Table 2: Binding Affinities of Fatty Acids and their Analogs to Fatty Acid Binding Proteins (FABPs).[2][3][4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. A common chemical synthesis approach involves the activation of 1-pyrenebutyric acid and its subsequent reaction with Coenzyme A.

Materials:

-

1-pyrenebutyric acid

-

Oxalyl chloride or Thionyl chloride

-

Coenzyme A (free acid)

-

Dry, inert solvent (e.g., Tetrahydrofuran)

-

Aqueous buffer (e.g., Sodium bicarbonate solution)

-

Stirring apparatus

-

Ice bath

-

HPLC for purification

Procedure:

-

Activation of 1-Pyrenebutyric Acid:

-

Dissolve 1-pyrenebutyric acid in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add an excess of oxalyl chloride or thionyl chloride to the solution to convert the carboxylic acid to its more reactive acid chloride.

-

Stir the reaction mixture at a low temperature for a specified time (e.g., 1-2 hours) to ensure complete conversion.

-

Remove the excess activating agent and solvent under vacuum.

-

-

Reaction with Coenzyme A:

-

Dissolve the resulting 1-pyrenebutanoyl chloride in a minimal amount of dry, inert solvent.

-

Separately, dissolve Coenzyme A in a cold aqueous buffer solution (e.g., sodium bicarbonate) to deprotonate the thiol group.

-

Slowly add the 1-pyrenebutanoyl chloride solution to the Coenzyme A solution with vigorous stirring, while maintaining a low temperature.

-

Allow the reaction to proceed for several hours at a low temperature or room temperature, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

-

Purification:

-

Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).

-

Lyophilize the purified fractions to obtain the final product as a solid.

-

Protocol 2: Carnitine Palmitoyltransferase (CPT) Activity Assay using a Fluorescent Substrate

This protocol describes a continuous fluorometric assay to measure the activity of CPT by monitoring the release of free Coenzyme A (CoA-SH) which then reacts with a thiol-reactive fluorescent dye.

Materials:

-

Isolated mitochondria or purified CPT enzyme

-

This compound (or other acyl-CoA substrate)

-

L-Carnitine

-

Thiol-reactive fluorescent dye (e.g., N-(9-Acridinyl)maleimide)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Fluorometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the assay buffer, L-carnitine, and the thiol-reactive fluorescent dye.

-

Pre-incubate the mixture at the desired temperature.

-

-

Initiation of Reaction:

-

Add the mitochondrial preparation or purified CPT enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate, this compound.

-

-

Fluorescence Measurement:

-

Immediately start monitoring the increase in fluorescence intensity over time using a fluorometer. The reaction of the released CoA-SH with the thiol-reactive dye results in a fluorescent product.

-

The rate of fluorescence increase is directly proportional to the CPT activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor to determine its IC50 and Ki values.

-

Protocol 3: Measurement of Mitochondrial Respiration Inhibition

This protocol outlines the measurement of mitochondrial oxygen consumption to assess the inhibitory effect of this compound on fatty acid oxidation.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, EGTA)

-

Respiratory substrates (e.g., palmitoyl-L-carnitine and malate for fatty acid oxidation; pyruvate and malate for complex I-linked respiration)

-

ADP

-

This compound (inhibitor)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

-

Mitochondrial Preparation:

-

Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Respirometry Setup:

-

Add the respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature.

-

Add a known amount of isolated mitochondria to the chamber.

-

-

Measurement of Basal and State 3 Respiration:

-

Add the respiratory substrates (e.g., palmitoyl-L-carnitine and malate) to measure basal respiration (State 2).

-

Add a saturating amount of ADP to initiate State 3 respiration (maximal oxidative phosphorylation).

-

-

Inhibition Assay:

-

After establishing a stable State 3 respiration rate, add a known concentration of this compound to the chamber.

-

Monitor the decrease in oxygen consumption rate to determine the extent of inhibition.

-

Perform a dose-response analysis by adding increasing concentrations of the inhibitor to determine the IC50 value.

-

-

Control Experiments:

-

To assess the specificity of inhibition, measure the effect of this compound on respiration supported by non-fatty acid substrates (e.g., pyruvate and malate).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound in lipid metabolism.

Conclusion

This compound is a versatile and powerful fluorescent probe that has significantly advanced our understanding of lipid metabolism. Its utility in studying enzyme kinetics, protein-ligand interactions, and mitochondrial function, coupled with its applicability in high-throughput screening, makes it an invaluable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of PB-CoA in elucidating the complex mechanisms of lipid metabolism and in the development of novel therapeutics for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

1-Pyrenebutanoyl-CoA: A Fluorescent Probe for Illuminating Enzyme Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, the study of enzyme kinetics provides a fundamental understanding of biochemical pathways and their regulation. Fluorescent probes have emerged as invaluable tools in this endeavor, offering sensitive and continuous monitoring of enzymatic reactions. Among these, 1-Pyrenebutanoyl-Coenzyme A (PB-CoA) has garnered attention as a versatile fluorescent analog of natural acyl-CoA thioesters. Its pyrene moiety exhibits distinct fluorescence properties that are sensitive to its molecular environment, making it a powerful probe for investigating the kinetics of a variety of enzymes involved in lipid metabolism and other acyl-CoA-dependent processes. This technical guide provides a comprehensive overview of the application of 1-Pyrenebutanoyl-CoA as a probe for enzyme kinetics, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Principles: Leveraging the Unique Fluorescence of Pyrene

The utility of this compound as a kinetic probe lies in the photophysical properties of its pyrene group. Pyrene exhibits a characteristic monomer fluorescence, but upon spatial proximity of two or more pyrene molecules, an excited-state dimer, or "excimer," can form, which emits light at a longer, red-shifted wavelength. This phenomenon is highly dependent on the concentration and mobility of the probe.

In an enzyme-catalyzed reaction, the binding of PB-CoA to the active site, its conversion to product, and the subsequent release of products can all lead to changes in the local concentration and environment of the pyrene fluorophore. These changes can be monitored in real-time by observing alterations in either the monomer or excimer fluorescence intensity, providing a direct readout of the reaction progress. This allows for the continuous determination of initial reaction velocities and, consequently, the calculation of key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max).

Quantitative Data: Enzyme Inhibition by this compound

This compound has been demonstrated to act as a competitive inhibitor for several enzymes that utilize long-chain acyl-CoAs as substrates. The following table summarizes the reported inhibition constants (K_i) for select enzymes.

| Enzyme | Organism/Tissue | Inhibition Type | K_i (μM) | Reference |

| Carnitine Palmitoyl-CoA Transferase | Rat Liver | Competitive | 2.1 | [1] |

| Carnitine Octanoyl-CoA Transferase | Rat Liver | Competitive | 15 | [1] |

Experimental Protocols

While a detailed, continuous kinetic assay protocol directly monitoring the fluorescence change of this compound upon enzymatic conversion is not extensively detailed in the readily available literature, a general framework for such an assay can be constructed based on established principles of fluorescence spectroscopy and enzyme kinetics. The following protocol outlines a conceptual continuous fluorescence assay for an enzyme that metabolizes this compound, such as a hypothetical acyl-CoA thioesterase.

Protocol: Continuous Fluorometric Assay of Acyl-CoA Thioesterase Activity using this compound

1. Materials:

-

Purified Acyl-CoA Thioesterase

-

This compound (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorometer capable of time-based measurements

-

Quartz cuvettes

2. Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

-

Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve the desired final substrate concentrations for the kinetic assay.

-

Prepare a solution of the purified enzyme in Assay Buffer to a suitable concentration, which should be determined empirically to yield a measurable reaction rate.

3. Determination of Optimal Excitation and Emission Wavelengths:

-

Record the fluorescence emission spectrum of a dilute solution of this compound in Assay Buffer to determine the wavelength of maximum monomer fluorescence emission (typically around 375-400 nm when excited at ~345 nm).

-

If excimer formation is anticipated upon substrate binding or hydrolysis, scan for emission at longer wavelengths (typically around 470-500 nm).

4. Enzyme Activity Assay:

-

Set the fluorometer to record fluorescence intensity over time at the predetermined emission wavelength.

-

Equilibrate a quartz cuvette containing the Assay Buffer and a specific concentration of this compound to the desired reaction temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small, known volume of the enzyme solution to the cuvette.

-

Mix rapidly and immediately begin recording the change in fluorescence intensity over time. The direction of change (increase or decrease) will depend on the specific enzymatic reaction and its effect on the pyrene fluorophore's environment.

-

Record the data for a sufficient period to establish the initial linear rate of the reaction.

5. Data Analysis:

-

Calculate the initial reaction velocity (v) from the slope of the linear portion of the fluorescence versus time plot. This may require a standard curve to correlate the change in fluorescence to the concentration of product formed or substrate consumed.

-

Repeat the assay at various concentrations of this compound.

-

Plot the initial velocities (v) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (v = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the kinetic parameters K_m and V_max.

Signaling Pathways and Experimental Workflows

The study of enzymes that metabolize acyl-CoAs is central to understanding lipid metabolism and its associated signaling pathways. For instance, carnitine palmitoyltransferase I (CPT1) is a key regulatory enzyme in the import of long-chain fatty acids into the mitochondria for β-oxidation.

References

An In-depth Technical Guide to the Cellular Uptake and Localization of 1-Pyrenebutanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of 1-Pyrenebutanoyl-CoA, a fluorescently labeled fatty acid analog. Due to the limited availability of direct research on this compound, this document synthesizes data from studies on analogous pyrene-labeled fatty acids and other fluorescent fatty acid probes. These analogs are extensively used to investigate lipid metabolism, transport, and storage. This guide offers detailed experimental protocols, quantitative data summaries, and visual diagrams of metabolic pathways and experimental workflows to serve as a core resource for professionals in lipid research and drug discovery.

Introduction: The Role of Fluorescent Fatty Acid Analogs in Research

Fluorescently labeled fatty acids, such as this compound, are invaluable tools for visualizing and quantifying the dynamic processes of lipid metabolism within living cells. The pyrene moiety serves as a fluorescent reporter, allowing researchers to track the uptake, intracellular transport, and final destination of the fatty acid analog. Pyrene-labeled lipids are particularly useful due to the pyrene's long excited-state lifetime and its ability to form excimers in a concentration-dependent manner, which can provide information about the local concentration and organization of the labeled lipids in membranes.

While this compound is the activated form of pyrenebutanoic acid, ready for direct integration into metabolic pathways, many studies utilize the free fatty acid form (e.g., pyrene dodecanoic acid), which is then activated to its CoA ester intracellularly. The principles of uptake and subsequent metabolic fate are largely conserved. These analogs have been instrumental in elucidating the mechanisms of fatty acid transport across the plasma membrane and their subsequent trafficking to various organelles for energy production, membrane synthesis, or storage.

Cellular Uptake and Metabolic Activation

The cellular uptake of long-chain fatty acids and their fluorescent analogs is a multi-step process involving both passive diffusion and protein-mediated transport. Once inside the cell, these fatty acids are rapidly esterified with coenzyme A to form acyl-CoA thioesters, a crucial activation step that traps the fatty acid within the cell and primes it for metabolic reactions.

Key Proteins in Fatty Acid Uptake and Activation

-

Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane.

-

CD36: A scavenger receptor that also functions as a major fatty acid translocase.

-

Acyl-CoA Synthetases (ACSs): Enzymes that catalyze the formation of fatty acyl-CoAs from fatty acids and coenzyme A, a process often coupled to transport.

The following diagram illustrates the generalized pathway for the uptake and activation of a pyrene-labeled fatty acid.

Subcellular Localization

Once activated to its CoA form, this compound is directed to several subcellular compartments, where it is incorporated into complex lipids. The primary destinations include:

-

Endoplasmic Reticulum (ER): The major site for the synthesis of phospholipids, triglycerides, and cholesterol esters. Pyrene-labeled acyl-CoAs are readily incorporated into these lipids within the ER membrane.

-

Mitochondria: While some fatty acid activation occurs in mitochondria, they are primarily the site of β-oxidation for energy production. Labeled fatty acids can be transported into the mitochondria for this purpose.

-

Lipid Droplets: These organelles serve as the primary storage sites for neutral lipids, mainly triglycerides and sterol esters. When cellular energy levels are high, pyrene-labeled fatty acids are channeled into triglyceride synthesis and stored in lipid droplets.

-

Peroxisomes: These organelles are involved in the β-oxidation of very long-chain fatty acids.

Studies using fluorescent fatty acid analogs have shown that their initial localization is often in the ER, followed by transport to other organelles, including mitochondria and lipid droplets.

Quantitative Data Summary

| Parameter | Typical Range/Value | Cell Types Studied | Reference Analogs |

| Probe Concentration | 1 - 20 µM | 3T3-L1 adipocytes, HUVECs, A549, HeLa | BODIPY-C12, Pyrene dodecanoic acid |

| Incubation Time (Pulse) | 1 - 30 minutes | 3T3-L1, HUVECs, Fibroblasts | BODIPY-C12, Pyrene-labeled FA |

| Chase Period | 15 minutes - several hours | HeLa, Fibroblasts | NBD-labeled fatty acids |

| Uptake Inhibition | Varies with inhibitor | 3T3-L1 adipocytes | BODIPY-FA |

| Detection Method | Fluorescence Microscopy, Plate Reader, Flow Cytometry, HPLC | Various | Various fluorescent FAs |

Experimental Protocols

The following protocols are generalized from methodologies used for fluorescent fatty acid analogs and can be adapted for this compound.

Protocol for Cellular Uptake Assay using Fluorescence Microscopy

This protocol describes a "pulse-chase" experiment to visualize the uptake and subsequent trafficking of a pyrene-labeled fatty acid.

Materials:

-

Cultured cells (e.g., HeLa, 3T3-L1 adipocytes) grown on glass-bottom dishes or coverslips.

-

This compound or its corresponding fatty acid (e.g., pyrenebutanoic acid).

-

Complete cell culture medium.

-

Serum-free cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope with appropriate filters for pyrene (Excitation: ~340 nm, Emission: ~380 nm for monomer, ~470 nm for excimer).

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

-

Preparation of Labeling Solution: Prepare a labeling solution by diluting the pyrene-labeled fatty acid in serum-free medium to a final concentration of 1-5 µM.

-

Pulse Labeling: a. Wash the cells once with warm PBS. b. Incubate the cells with the labeling solution for 15-30 minutes at 37°C. This "pulse" allows for the initial uptake of the fatty acid.

-

Chase Period: a. Remove the labeling solution and wash the cells twice with warm PBS to remove excess probe. b. Add warm, complete cell culture medium. c. Incubate the cells for various time points (e.g., 15 min, 1 hr, 4 hrs) to allow for the trafficking of the labeled fatty acid to different organelles.

-

Fixation and Imaging: a. After the chase period, wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Mount the coverslips on slides with an appropriate mounting medium. e. Image the cells using a fluorescence microscope with the appropriate filter set for pyrene.

Protocol for Quantitative Uptake Assay using a Plate Reader

This protocol allows for a high-throughput quantification of fatty acid uptake.

Materials:

-

Cells cultured in a black, clear-bottom 96-well plate.

-

Pyrene-labeled fatty acid.

-

Serum-free medium.

-

Washing buffer (e.g., PBS with 1% BSA).

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer.

-

Starvation: On the day of the assay, wash the cells and incubate in serum-free medium for 1-2 hours at 37°C.

-

Labeling: Add the pyrene-labeled fatty acid in serum-free medium to the wells at the desired concentration. Include control wells with no cells (background) and cells with no probe.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 10, 30 minutes).

-

Washing: Remove the labeling solution and wash the cells 2-3 times with cold washing buffer to remove the extracellular probe.

-

Fluorescence Reading: Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for pyrene.

-

Data Analysis: Subtract the background fluorescence and normalize the signal to cell number (e.g., using a DNA-staining dye like Hoechst).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for a typical fluorescent fatty acid uptake assay and a generalized metabolic pathway.

Conclusion

This compound and its related pyrene-labeled fatty acids are powerful tools for the study of lipid dynamics in biological systems. By employing the protocols and understanding the metabolic pathways outlined in this guide, researchers can effectively track the cellular uptake and localization of fatty acids, providing critical insights into cellular physiology and the pathology of metabolic diseases. The provided methodologies, while based on analogous compounds, offer a robust starting point for designing and interpreting experiments with this compound.

An In-depth Technical Guide to the Spectroscopic Properties of 1-Pyrenebutanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Pyrenebutanoyl-CoA is a fluorescent analog of butyryl-Coenzyme A, incorporating the pyrene fluorophore. This molecule serves as a valuable tool for investigating the kinetics and mechanisms of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, acyltransferases, and hydrolases. Its unique spectroscopic properties, particularly its sensitivity to the local microenvironment, allow for real-time monitoring of enzyme activity and protein-lipid interactions. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailed experimental protocols for its use in enzymatic assays, and a logical workflow for experimental design and data interpretation.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central molecules in cellular metabolism, participating in numerous anabolic and catabolic pathways. The study of enzymes that utilize these substrates is fundamental to understanding metabolic regulation and for the development of therapeutics targeting metabolic disorders. This compound is a powerful fluorescent probe designed for such studies. The pyrene moiety exhibits distinct fluorescence characteristics that are sensitive to its immediate surroundings, making it an excellent reporter for binding events and enzymatic turnover.[1][2]

This technical guide summarizes the key spectroscopic properties of this compound, provides a detailed experimental protocol for a fluorescence-based enzyme assay, and presents a visual representation of the experimental workflow.

Spectroscopic Properties

While specific, empirically determined quantitative data for this compound is not extensively published, its spectroscopic properties can be reliably inferred from the well-characterized behavior of the pyrene fluorophore when conjugated to lipid molecules.[3] The butanoyl-CoA portion of the molecule is not expected to significantly alter the fundamental electronic transitions of the pyrene chromophore.

Absorbance and Fluorescence Spectra

The pyrene fluorophore is characterized by a strong absorption in the ultraviolet region and a structured fluorescence emission spectrum. The fine structure of the emission spectrum is particularly sensitive to the polarity of the solvent or its binding environment.[1]

Table 1: Spectroscopic Data for Pyrene-Based Probes in a Prototypical Apolar Environment (e.g., bound to an enzyme active site)

| Parameter | Value | Notes |

| Absorption Maximum (λabs) | ~342 nm | The primary absorption peak for the pyrene moiety. |

| Molar Extinction Coefficient (ε) | ~40,000 M-1cm-1 | In a non-polar solvent like cyclohexane. |

| Monomer Emission Maxima (λem) | 375-385 nm | The characteristic structured emission of the pyrene monomer. The ratio of the vibronic bands is sensitive to polarity. |

| Excimer Emission Maximum (λem) | ~470 nm | A broad, structureless band that appears at high local concentrations of the probe.[4] |

| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.7 | Highly dependent on the environment; generally higher in non-polar environments. |

| Fluorescence Lifetime (τ) | 100 - 200 ns | In deoxygenated non-polar solvents. |

Note: These values are representative of pyrene-conjugated lipids and may vary slightly for this compound depending on the specific experimental conditions, such as solvent, pH, and temperature.

Environmental Sensitivity and Excimer Formation

A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) at high local concentrations. An excited pyrene molecule can associate with a ground-state pyrene molecule, leading to a new, red-shifted, and broad emission band centered around 470 nm. The ratio of excimer to monomer (E/M) fluorescence intensity is a sensitive indicator of the proximity of the probes. This property can be exploited to study:

-

Membrane fluidity and lipid organization: Changes in the lateral diffusion of pyrene-labeled lipids in a membrane will alter the E/M ratio.

-

Protein-lipid interactions: The binding of a protein to a membrane containing pyrene-labeled lipids can alter the local concentration and mobility of the probes, leading to a change in the E/M ratio.

-

Enzyme kinetics: If an enzyme processes a substrate containing two pyrene moieties, their separation upon hydrolysis can lead to a decrease in excimer fluorescence and an increase in monomer fluorescence.

Experimental Protocols

This section outlines a detailed methodology for a continuous fluorescence-based assay to monitor the activity of an enzyme (e.g., a hydrolase) that acts on this compound. The principle of the assay is the change in the fluorescence properties of the pyrene moiety as it transitions from the enzyme's active site to the bulk aqueous solvent upon product release.

Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). Ensure the buffer components do not interfere with the fluorescence of pyrene.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.

-

This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM. Store protected from light at -20°C or below.

-

Substrate Working Solution: On the day of the experiment, dilute the this compound stock solution in the assay buffer to a working concentration (e.g., 2-10 times the final desired concentration).

Assay Procedure

-

Instrument Setup:

-

Use a fluorescence spectrophotometer or plate reader capable of excitation at ~342 nm and emission scanning from 360 nm to 550 nm.

-

Set the excitation wavelength to 342 nm.

-

Set the emission wavelength to monitor the peak of the pyrene monomer fluorescence (e.g., 378 nm).

-

Set the temperature of the sample holder to the optimal temperature for the enzyme.

-

-

Assay Execution:

-

Pipette the assay buffer into a quartz cuvette or a microplate well.

-

Add the desired volume of the this compound working solution to achieve the final substrate concentration. Mix gently.

-

Place the cuvette/plate in the fluorometer and record the baseline fluorescence for a few minutes to ensure a stable signal.

-

Initiate the reaction by adding a small volume of the enzyme stock solution. Mix quickly and thoroughly.

-

Immediately start recording the fluorescence intensity over time. Continue data collection until the reaction reaches completion or for a predetermined time period.

-

Data Analysis

-

Plot the fluorescence intensity as a function of time.

-

The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

To convert the change in fluorescence intensity to the rate of substrate turnover (moles/second), a calibration curve is required. This can be generated by measuring the fluorescence intensity of known concentrations of the product (pyrenebutanoic acid) in the assay buffer.

-

Kinetic parameters such as Km and Vmax can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

Logical Workflow for a Fluorescence-Based Enzyme Assay

Caption: Workflow for a continuous enzyme assay using this compound.

Signaling Pathway for Substrate Binding and Turnover

Caption: Change in fluorescence upon enzyme binding and catalysis.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrene-labeled lipids as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probes for Lipid Metabolism and Signaling—Section 17.4 | Thermo Fisher Scientific - HK [thermofisher.com]

The Tipping Point of Cellular Fat: A Technical Guide to Fluorescent Probes in Fatty Acid Transport Research

For Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of the mechanisms governing fatty acid transport is paramount in understanding and combating a spectrum of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Fluorescently labeled fatty acid analogs have emerged as indispensable tools, offering a window into the intricate and dynamic processes of fatty acid uptake and intracellular trafficking. This guide provides a comprehensive overview of the core fluorescent probes, detailed experimental protocols for their application, and a visual representation of the key signaling pathways involved, empowering researchers to effectively leverage these technologies in their scientific pursuits.

Core Fluorescent Probes for Fatty Acid Transport

The selection of an appropriate fluorescent probe is critical for the successful investigation of fatty acid transport. The ideal probe should closely mimic the behavior of its natural counterpart while providing a robust and quantifiable signal. The most commonly employed fluorescent fatty acid analogs include those based on BODIPY, Dansyl, and Nitrobenzoxadiazole fluorophores.

Quantitative Properties of Key Fluorescent Fatty Acid Probes

For ease of comparison, the key quantitative spectral and photophysical properties of commonly used fluorescent fatty acid probes are summarized below.

| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features |

| BODIPY FL C12 | ~503[1] | ~512[1] | >0.9[1] | ~80,000[1] | Bright, photostable, and relatively insensitive to environmental polarity. |

| BODIPY 558/568 C12 | 558[2] | 568 | High | N/A | Red-shifted spectra, suitable for multiplexing with green fluorophores. |

| DAUDA | ~345 | ~543 (in aqueous solution) | Environmentally sensitive | N/A | Exhibits a significant blue shift and fluorescence enhancement upon binding to hydrophobic environments like proteins. |

| NBD-Stearic Acid | ~467 | ~539 | Environmentally sensitive | N/A | Environmentally sensitive fluorophore, useful for probing binding events. |

Key Signaling Pathways in Fatty Acid Transport

The transport of fatty acids across the plasma membrane and their subsequent intracellular journey are tightly regulated processes involving a concert of proteins. Key players in this symphony include the fatty acid translocase CD36, the family of Fatty Acid Transport Proteins (FATPs), and the intracellular Fatty Acid-Binding Proteins (FABPs).

The Central Role of CD36 in Fatty Acid Uptake and Signaling

CD36 is a multifunctional transmembrane protein that facilitates the uptake of long-chain fatty acids and initiates intracellular signaling cascades that impact metabolism and inflammation. Upon binding of fatty acids, CD36 can trigger a signaling pathway involving Src-family kinases, which can lead to the activation of downstream effectors like MAP kinases.

FATP-Mediated Transport and Vectorial Acylation

Fatty Acid Transport Proteins (FATPs) are a family of integral membrane proteins that facilitate the uptake of long-chain fatty acids. Several FATP isoforms have been shown to possess intrinsic acyl-CoA synthetase activity, leading to the concept of "vectorial acylation," where fatty acid transport is tightly coupled to its esterification to Coenzyme A. This process is thought to "trap" the fatty acid inside the cell and maintain a favorable concentration gradient for further uptake. Evidence suggests that FATPs can physically interact with long-chain acyl-CoA synthetases (ACSLs) to form a functional complex that efficiently couples transport and activation.

Intracellular Trafficking by Fatty Acid-Binding Proteins

Once inside the cell, fatty acids are chaperoned by a family of small, soluble proteins known as Fatty Acid-Binding Proteins (FABPs). FABPs bind to fatty acids, increasing their solubility in the aqueous cytoplasm and facilitating their transport to various organelles for metabolism or storage. They are thought to deliver fatty acids to the endoplasmic reticulum for esterification, to mitochondria for β-oxidation, and to the nucleus to regulate gene expression through interactions with transcription factors like PPARs.

Experimental Protocols

The following protocols provide detailed methodologies for quantifying fatty acid uptake using a 96-well plate-based assay and for visualizing intracellular fatty acid trafficking via live-cell imaging.

Protocol 1: Quantification of Fatty Acid Uptake in a 96-Well Plate Format

This protocol describes a fluorometric assay to measure the rate of fatty acid uptake in cultured cells using a fluorescent fatty acid analog like BODIPY-FL C12.

Materials:

-

Cells of interest cultured in a black, clear-bottom 96-well plate

-

Fluorescent fatty acid probe (e.g., BODIPY-FL C12) stock solution in DMSO

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Serum-free culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microplate reader with bottom-read capability and appropriate filter sets (e.g., Ex/Em = 485/515 nm for BODIPY-FL C12)

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.

-

Serum Starvation: On the day of the assay, gently aspirate the culture medium and wash the cells once with warm PBS. Add serum-free medium to each well and incubate for 1-2 hours at 37°C to reduce the influence of serum components on fatty acid uptake.

-

Preparation of Probe-BSA Complex: Prepare the fluorescent fatty acid-BSA complex by incubating the fluorescent fatty acid probe with fatty acid-free BSA in serum-free medium for 30 minutes at 37°C. The final concentration of the probe and BSA should be optimized for the specific cell type and experimental conditions. A 2:1 molar ratio of fatty acid to BSA is a common starting point.

-

Initiation of Uptake: Aspirate the serum-free medium from the cells and add the pre-warmed probe-BSA complex solution to each well to initiate the uptake.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Kinetic Reading: Measure the fluorescence intensity from the bottom of each well at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

-

Endpoint Reading: Alternatively, incubate the plate at 37°C for a fixed time point (e.g., 15-30 minutes) and then measure the final fluorescence intensity.

-

-

Data Analysis: The rate of fatty acid uptake can be determined from the initial linear portion of the kinetic fluorescence curve. For endpoint assays, compare the fluorescence intensity between different experimental conditions. Normalize the fluorescence signal to cell number or protein concentration if significant variations in cell density are expected.

Protocol 2: Live-Cell Imaging of Intracellular Fatty Acid Trafficking

This protocol outlines a method for visualizing the uptake and subsequent intracellular localization of fluorescently labeled fatty acids using confocal microscopy.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides suitable for high-resolution imaging

-

Fluorescent fatty acid probe (e.g., BODIPY-FL C12 or BODIPY 558/568 C12)

-

Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)

-

Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

-

Confocal laser scanning microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

-

Organelle Staining (Optional): If co-localization studies are desired, pre-stain the cells with an organelle-specific tracker according to the manufacturer's instructions. For example, incubate cells with MitoTracker Red for 15-30 minutes before fatty acid labeling.

-

Probe Loading: Prepare a working solution of the fluorescent fatty acid probe in live-cell imaging medium. A typical starting concentration for BODIPY probes is 1-5 µM.

-

Pulse Labeling: Replace the culture medium with the probe-containing medium and incubate the cells for a short period (e.g., 5-15 minutes) at 37°C. This "pulse" allows for the initial uptake of the fatty acid analog.

-

Wash and Chase: After the pulse, quickly wash the cells three times with warm live-cell imaging medium to remove excess probe. Then, add fresh, pre-warmed imaging medium to the cells for the "chase" period.

-

Live-Cell Imaging: Immediately transfer the dish to the confocal microscope equipped with an environmental chamber. Acquire images at different time points during the chase period (e.g., 0, 15, 30, 60 minutes) to track the movement and localization of the fluorescent fatty acid. Use appropriate laser lines and emission filters for the selected probe and any organelle trackers.

-

Image Analysis: Analyze the acquired images to determine the subcellular distribution of the fluorescent fatty acid over time. Co-localization analysis with organelle markers can be performed to identify the specific compartments where the fatty acid accumulates.

By providing a solid foundation in the available tools, their quantitative properties, the underlying biological pathways, and detailed experimental approaches, this guide aims to facilitate robust and insightful research into the critical process of fatty acid transport.

References

An In-depth Technical Guide to the Interaction of 1-Pyrenebutanoyl-CoA with Carnitine Palmitoyl-CoA Transferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine Palmitoyl-CoA Transferase (CPT) is a critical enzyme in fatty acid metabolism, representing a key therapeutic target for various metabolic diseases. This technical guide provides a comprehensive overview of the interaction between 1-Pyrenebutanoyl-CoA, a fluorescent fatty acyl-CoA analog, and CPT. It details the function of CPT, the inhibitory action of this compound, and presents experimental protocols for studying this interaction. Furthermore, this guide includes quantitative data on CPT inhibition and visualizes the relevant signaling pathways and experimental workflows, offering a valuable resource for researchers in metabolism and drug development.

Introduction to Carnitine Palmitoyl-CoA Transferase (CPT)

Carnitine Palmitoyl-CoA Transferase is a family of enzymes essential for the metabolism of long-chain fatty acids.[1] The CPT system facilitates the transport of these fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This transport is a rate-limiting step in fatty acid oxidation.[2]

The CPT system consists of two primary enzymes:

-

CPT1: Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs and carnitine into acylcarnitines.[3]

-

CPT2: Situated on the inner mitochondrial membrane, CPT2 converts the acylcarnitines back into acyl-CoAs within the mitochondrial matrix, releasing carnitine to be shuttled back to the cytoplasm.

There are three known isoforms of CPT1, each with distinct tissue distribution and regulatory properties:

-

CPT1A (liver isoform): Predominantly found in the liver, kidney, and pancreas.[4]

-

CPT1B (muscle isoform): Primarily expressed in skeletal muscle, heart, and adipose tissue.[4]

-

CPT1C (brain isoform): Mainly located in the brain, specifically in the endoplasmic reticulum of neurons.

Given its role as the rate-limiting enzyme, CPT1 is a significant target for therapeutic intervention in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

This compound: A Tool for Studying CPT

This compound is a synthetic analog of a long-chain fatty acyl-CoA that incorporates a pyrene fluorescent group. This fluorescence allows for the sensitive detection and quantification of its binding and enzymatic conversion, making it a valuable tool for studying CPT activity and inhibition.

Inhibitory Mechanism of this compound

This compound acts as a competitive inhibitor of CPT1. It competes with the natural substrate, long-chain fatty acyl-CoAs, for binding to the active site of the enzyme. The binding of this compound prevents the binding of the natural substrate, thereby inhibiting the production of acylcarnitine and subsequent fatty acid oxidation.

Quantitative Data on CPT Inhibition

The inhibitory potency of various compounds against CPT1 can be quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a table summarizing the available quantitative data for the inhibition of CPT1 by this compound and other known inhibitors.

| Inhibitor | Target Enzyme/Tissue | Inhibition Type | Ki Value | IC50 Value | Reference |

| This compound | Carnitine palmitoyl-CoA transferase | Competitive | 2.1 µM | - | MedChemExpress |

| Perhexiline | Rat cardiac CPT-1 | Competitive (vs. palmitoyl-CoA) | - | 77 µM | |

| Perhexiline | Rat hepatic CPT-1 | Competitive (vs. palmitoyl-CoA) | - | 148 µM | |

| Amiodarone | Rat cardiac CPT-1 | - | - | 228 µM | |

| Malonyl-CoA | Pig CPT1B | - | - | 906 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction between this compound and CPT.

Colorimetric Assay for CPT1 Activity and Inhibition